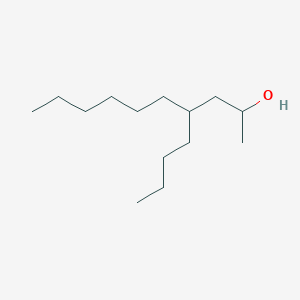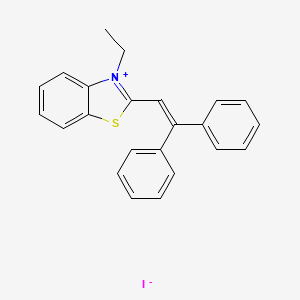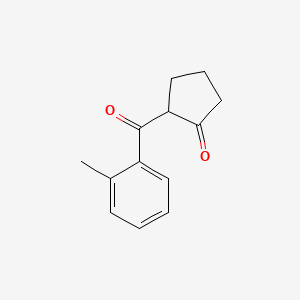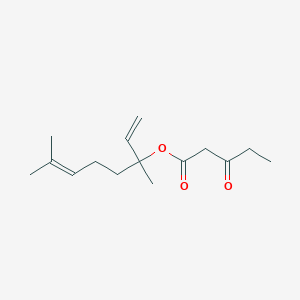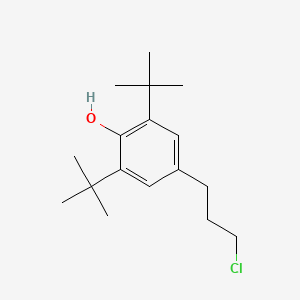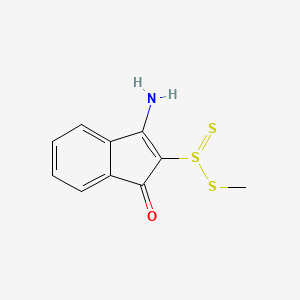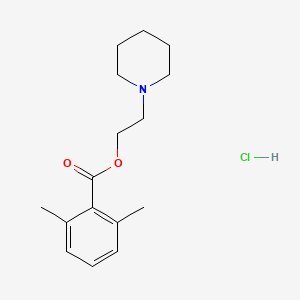
2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is known for its significant role in the pharmaceutical industry due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride typically involves the esterification of 2,6-dimethylbenzoic acid with 2-piperidin-1-ylethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反応の分析
Types of Reactions
2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or aromatic derivatives.
科学的研究の応用
2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
作用機序
The mechanism of action of 2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Piperidin-1-ylethyl benzoate
- 2,6-Dimethylbenzoic acid
- Piperidine derivatives such as piperidine-4-carboxylic acid
Uniqueness
2-Piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride is unique due to its specific combination of the piperidine ring and the 2,6-dimethylbenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
90259-26-0 |
|---|---|
分子式 |
C16H24ClNO2 |
分子量 |
297.82 g/mol |
IUPAC名 |
2-piperidin-1-ylethyl 2,6-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-7-6-8-14(2)15(13)16(18)19-12-11-17-9-4-3-5-10-17;/h6-8H,3-5,9-12H2,1-2H3;1H |
InChIキー |
YVGGFRYDKCADTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCCN2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B14358157.png)
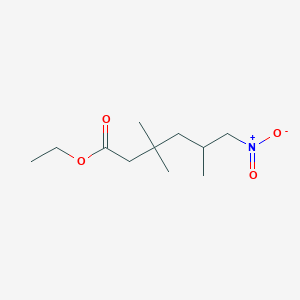
![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)
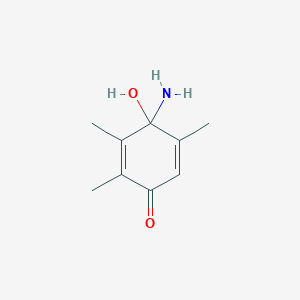
silane](/img/structure/B14358198.png)
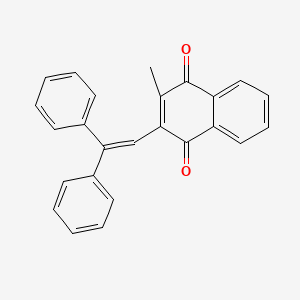
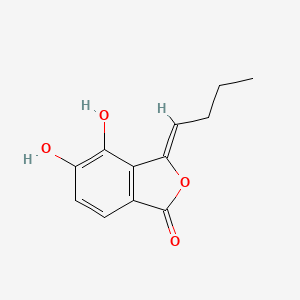
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
